molecular formula C9H8ClF5N2 B1412485 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine CAS No. 1823184-35-5

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine

Cat. No.: B1412485
CAS No.: 1823184-35-5
M. Wt: 274.62 g/mol
InChI Key: PYOWTFJJZRXXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClF3N2 . It contains a pyridine ring which is substituted with chloro and trifluoromethyl groups .


Physical And Chemical Properties Analysis

The compound is predicted to have a boiling point of 230.5±35.0 °C and a density of 1.364±0.06 g/cm3 . It is a crystalline powder with a light yellow color .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Pesticides : This compound is used in synthesizing pesticides, highlighting its significance in agricultural chemistry (Lu Xin-xin, 2006).
  • Preparation of Fluorinated Compounds : It serves as a building block for preparing trifluoromethyl-substituted compounds, utilized in various chemical syntheses (A. Khlebnikov et al., 2018).
  • Production of Polyimides : This compound is involved in the synthesis of novel aromatic polyimides containing both pyridine and fluorine, which are significant in the development of high-performance polymers (Shujiang Zhang et al., 2007).

Biological and Medicinal Applications

  • Thrombin Inhibition : It's a component in the synthesis of potent thrombin inhibitors, relevant in medical research for developing anticoagulant drugs (L. Lee et al., 2007).
  • Glycine Transporter Inhibition : This compound contributes to the development of glycine transporter 1 inhibitors, which have potential applications in treating central nervous system disorders (Shuji Yamamoto et al., 2016).

Material Science and Engineering Applications

  • Electrophosphorescence : It is used in synthesizing iridium complexes that exhibit high efficiency and stability in electrophosphorescent devices, relevant in the field of material science and engineering (Wenguan Zhang et al., 2010).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Trifluoromethylpyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF5N2/c1-16-4-8(11,12)7-6(10)2-5(3-17-7)9(13,14)15/h2-3,16H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOWTFJJZRXXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanamine

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